![molecular formula C10H10O4 B2819919 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid CAS No. 1594835-92-3](/img/structure/B2819919.png)
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, commonly known as BHAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a derivative of salicylic acid and has been shown to possess anti-inflammatory and analgesic properties. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Benzofuran Derivatives Synthesis: The Rossing’s reaction of 4-substituted 2-acylphenoxyacetic acids leads to a mixture of benzofurans and 2-benzofurancarboxylic acids, where electron-withdrawing substituents favor the formation of 2-benzofurancarboxylic acids (Suzuki et al., 1983).
- Novel Benzofuran Synthesis: A novel synthesis of benzofurans from dihydrocoumarins, indicating the versatility of these compounds in chemical transformations (Shachan‐Tov & Frimer, 2012).
Biological Applications and Pharmacological Potential
- Anti-HIV and Anticancer Agents: A study synthesized novel benzofuran derivatives showing potential anti-HIV, anticancer, and antimicrobial activities, highlighting the therapeutic potential of benzofuran compounds (Rida et al., 2006).
- Antitumor Agents Inhibiting Tubulin Polymerization: Dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential anticancer activity, specifically their ability to inhibit tubulin polymerization, indicating a novel class of antimitotic agents (Pieters et al., 1999).
Synthetic Methodologies and Chemical Transformations
- Enzymatic Synthesis of Enantiomerically Pure Compounds: The efficient synthesis of highly enantiomerically enriched 2-heteroaryl-2-hydroxyacetic acids from racemic substrates using a sequential enzymatic procedure demonstrates the utility of benzofuran derivatives in asymmetric synthesis (Naghi et al., 2012).
- Intramolecular Transacetalization: The synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety, starting with compounds related to 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, showcases innovative pathways in organic synthesis (Asare-Nkansah & Wünsch, 2016).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8,11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAAQHNCJDKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |
CAS RN |
1594835-92-3 |
Source
|
Record name | 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.